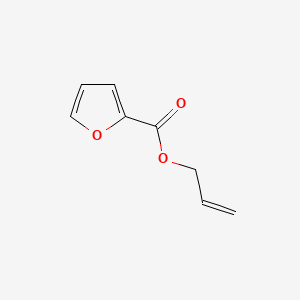![molecular formula C25H33NO B1265800 [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- CAS No. 57125-50-5](/img/structure/B1265800.png)
[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
Overview
Description
[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- (hereafter referred to as 4-CN-DOD) is an organic compound that has been the subject of numerous scientific studies in recent years due to its unique properties and potential applications. 4-CN-DOD is a colorless solid that is soluble in a variety of organic solvents, including chloroform, methanol, and dimethylformamide. It has been studied for its potential use in the synthesis of drug molecules, for its potential application in medical imaging, and for its possible use as a drug delivery vehicle.
Scientific Research Applications
Self-Assembly in Organic Structures
4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides derived from this compound can self-assemble into tubular structures in water and dimethyl sulfoxide mixtures. These structures are coiled nanoribbons whose handedness is determined by the chirality of alanine, indicating the potential of this compound in nanotechnology and materials science for creating complex organic structures (Zhang et al., 2017).
Catalysis in Organic Reactions
1-Dodecyloxy-4-perfluoroalkylbenzenes, related to the compound of interest, have been found to enhance the rate of organic reactions like aldol-type reactions and Friedel-Crafts alkylation in supercritical carbon dioxide. This indicates their potential role as surfactants in facilitating organic reactions, which can be crucial in pharmaceutical manufacturing and organic chemistry (Komoto & Kobayashi, 2002).
Liquid Crystal and Optoelectronic Applications
The compound's derivatives have been studied in liquid crystalline mixtures, with observations on phase transitions and molecular polarizability. This research provides insights into the potential applications of these materials in display technologies and other optoelectronic devices (Shahina et al., 2016).
Mechanical Characterization
Carbon nanomembranes (CNMs) created from self-assembled monolayers (SAMs) of biphenyl-based molecules, including derivatives of the compound of interest, have been mechanically characterized. This research is crucial for understanding the mechanical properties of CNMs, which have applications in nanotechnology and materials science (Zhang, Beyer, & Gölzhäuser, 2011).
Intelligent Materials Creation
Studies have shown the potential of these compounds in creating intelligent materials like thermoreversible materials based on epoxy matrices modified with liquid crystal for optoelectronic applications. This research opens pathways for the development of smart materials that respond to environmental changes (Tercjak, Serrano, & Mondragon, 2006).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled or contacted with skin or eyes, medical attention should be sought .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to influence the phenylpropanoid biosynthesis pathway . This pathway is involved in the production of various secondary metabolites, which play crucial roles in plant defense mechanisms .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the performance of organic dyes, including compounds similar to 4’-Cyano-4-dodecyloxybiphenyl, in dye-sensitized solar cells (DSSCs) can be influenced by factors such as feedstock availability, scalability, recycling issues, and device stability
Biochemical Analysis
Biochemical Properties
[1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- plays a significant role in biochemical reactions, particularly in the context of dye-sensitized solar cells (DSSCs). It interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s interaction with biomolecules such as cobalt polypyridine-based redox mediators enhances the performance of DSSCs . These interactions are primarily non-covalent, involving hydrogen bonding and π-π stacking interactions.
Cellular Effects
The effects of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been observed to modulate gene expression related to antioxidant enzymes, thereby enhancing cellular defense mechanisms . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with redox mediators in DSSCs involves the transfer of electrons, which is crucial for the device’s efficiency . This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways.
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- vary with different dosages in animal models. At low doses, it has been observed to enhance cellular defense mechanisms without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects are evident, with a clear distinction between beneficial and toxic doses.
Metabolic Pathways
[1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux, affecting the levels of various metabolites. The compound’s influence on metabolic pathways is significant, as it can alter the balance between anabolic and catabolic processes.
Transport and Distribution
Within cells and tissues, [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas.
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- is crucial for its activity. It is primarily localized in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and stress responses . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper function.
properties
IUPAC Name |
4-(4-dodecoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-20-27-25-18-16-24(17-19-25)23-14-12-22(21-26)13-15-23/h12-19H,2-11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZDBDWXPAHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069159 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57125-50-5 | |
| Record name | 4′-(Dodecyloxy)[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57125-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(dodecyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057125505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(dodecyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- contribute to the liquid crystalline behavior of the platinum(II) complexes?
A1: [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-, when incorporated into the larger ligand framework, contributes to the liquid crystalline behavior of the platinum(II) complexes due to its inherent structural anisotropy. The molecule possesses a rigid biphenyl core, which promotes molecular ordering. The long dodecyloxy chain acts as a flexible tail, further enhancing the tendency to form ordered phases. When coordinated to the platinum(II) center, these ligands, along with the auxiliary ligands, dictate the overall shape of the complex, influencing the type of liquid crystalline phase observed (nematic or smectic). The extended, rod-like structure of the complexes favors liquid crystal formation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)












